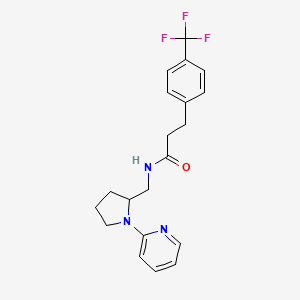
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H22F3N3O and its molecular weight is 377.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, a compound featuring a pyridine-pyrrolidine framework, has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22F3N3O, with a molecular weight of 373.39 g/mol. The compound is characterized by the following structural features:
- Pyridine Ring : Contributes to the compound's interaction with biological targets.
- Pyrrolidine Ring : Imparts flexibility and potential for conformational changes.
- Trifluoromethyl Group : Enhances lipophilicity and may influence receptor binding.
Anticancer Activity
Research has indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, studies have reported that pyridine-based compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A similar compound demonstrated an IC50 value below 10 µM against A-431 human epidermoid carcinoma cells, indicating potent cytotoxicity .
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with proteins involved in cell survival pathways, such as Bcl-2 and p53 .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Pyridine derivatives have been shown to possess antibacterial properties against Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies revealed that certain pyridine derivatives exhibited MIC values as low as 31.25 µg/mL against Staphylococcus aureus .
- Mechanism of Action : The presence of electron-withdrawing groups like trifluoromethyl enhances the binding affinity to bacterial enzymes, disrupting their function.
Neuropharmacological Effects
Compounds with a pyrrolidine structure have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases.
- Case Study : A related pyrrolidine derivative showed promise in reducing oxidative stress markers in neuronal cell cultures .
- Mechanism of Action : These compounds may modulate neurotransmitter levels or inhibit neuroinflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Influence on Activity |
|---|---|
| Pyridine Substitution | Enhances receptor binding affinity |
| Trifluoromethyl Group | Increases lipophilicity and membrane permeability |
| Pyrrolidine Flexibility | Allows for conformational adaptability |
Propiedades
IUPAC Name |
N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)16-9-6-15(7-10-16)8-11-19(27)25-14-17-4-3-13-26(17)18-5-1-2-12-24-18/h1-2,5-7,9-10,12,17H,3-4,8,11,13-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPFGFAAQKWQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













